6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid
Description
Structural Context within Dihydroindene Carboxylic Acid Frameworks
The foundational structure of 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid is the dihydroindene, or indan (B1671822), skeleton. This framework is a benzocycloalkane, and its derivatives are a subject of interest in various fields of chemistry. The carboxyl functional group, which defines carboxylic acids, is composed of a carbonyl group (C=O) and a hydroxyl group (-OH). msu.edu In this specific compound, the carboxylic acid group is attached at the 5-position of the indan ring system, and a hydroxyl group is present at the 6-position.
The dihydroindene carboxylic acid framework allows for numerous structural variations through substitution on either the aromatic or the saturated ring. The placement of the carboxylic acid group can vary, as seen in related compounds like indan-1-carboxylic acid. nih.gov The addition of other functional groups, such as the hydroxyl group in the title compound, further diversifies the chemical properties of the molecule. These structural modifications are central to the exploration of this class of compounds in academic and industrial research.
Historical Perspective on Indene (B144670) and Indan Derivatives in Organic Synthesis
The study of indene and its saturated counterpart, indan, has a long history in organic chemistry. Indene (C₉H₈) was first identified in coal tar, a byproduct of coke production from coal. wikipedia.org Early synthetic work on indene and its derivatives dates back to the late 19th century, with significant contributions to their synthesis being published in 1894. rsc.org
Historically, the primary industrial application of indene has been in the production of indene/coumarone thermoplastic resins. wikipedia.org Beyond industrial polymers, the indan and indene structures have been recognized as important motifs in biologically active molecules and natural products. wikipedia.orgresearchgate.netnih.gov This recognition spurred the development of numerous synthetic methodologies to construct and modify the indan framework. nih.govorganic-chemistry.org The versatility of this chemical scaffold has made it a recurring theme in organic synthesis, from foundational studies to the development of complex molecular architectures.
Overview of Academic Research Trajectories for Dihydroindene Carboxylic Acids
Academic research into dihydroindene carboxylic acids and related derivatives has followed several distinct trajectories. A significant area of investigation has been in medicinal chemistry, where these compounds have been synthesized and evaluated for potential pharmacological activities. For instance, various indan-1-carboxylic acids and their derivatives have been studied for their anti-inflammatory properties. researchgate.net
Modern organic synthesis continues to explore novel and more efficient methods for creating these carbocyclic structures. researchgate.netnih.gov Research focuses on developing catalytic processes and new reaction pathways to access diverse indan derivatives. organic-chemistry.org These synthetic efforts are often aimed at creating building blocks for more complex molecules or for screening libraries of compounds for biological activity. The development of methods like copper hydride (CuH)-catalyzed hydrocarboxylation represents a recent advancement in the synthesis of chiral carboxylic acids, including those with structures related to the indan framework. nih.gov The ongoing interest in these compounds underscores their importance as versatile scaffolds in synthetic and medicinal chemistry. google.comgoogle.com
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13/h4-5,11H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIMBKTZZXFRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99058-98-7 | |
| Record name | 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Hydroxy 2,3 Dihydro 1h Indene 5 Carboxylic Acid and Analogues
Established Synthetic Pathways
Established methods for synthesizing the indane core often rely on intramolecular cyclization reactions to form the five-membered ring onto a pre-existing aromatic system. sci-hub.ru These pathways are typically linear, involving sequential reactions to build the necessary carbon framework and introduce the desired functional groups.
Multi-Step Synthesis Approaches
Multi-step, or linear, synthesis is a traditional approach where a starting material is sequentially transformed through a series of reactions to yield the final product. A common and classical method for constructing the indane skeleton is the intramolecular Friedel-Crafts reaction. sci-hub.ru
A plausible multi-step synthesis for 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid could begin with a suitably substituted aromatic compound. For instance, the synthesis could start from a substituted β-phenylpropionic acid, which, upon conversion to its acid chloride, undergoes intramolecular Friedel-Crafts acylation to form an indanone. sci-hub.ru Subsequent reduction of the ketone and functional group manipulations on the aromatic ring would lead to the target molecule.
Illustrative Multi-Step Pathway:
Friedel-Crafts Acylation: A substituted β-phenylpropionic acid is treated with a Lewis acid (e.g., AlCl₃) to induce intramolecular cyclization, forming an indanone intermediate. sci-hub.ru
Ketone Reduction: The carbonyl group of the indanone is reduced to a methylene (B1212753) group, typically via methods like the Clemmensen or Wolff-Kishner reduction, to yield the dihydroindene (indane) core.
Functional Group Introduction/Modification: The required hydroxyl and carboxylic acid groups are introduced onto the aromatic ring. This might involve electrophilic aromatic substitution reactions such as nitration, followed by reduction to an amine, diazotization, and hydrolysis to a hydroxyl group. The carboxylic acid could be introduced via formylation followed by oxidation, or through a Kolbe-Schmitt type reaction if the phenolic precursor is synthesized first.
Convergent Synthesis Strategies for the Indene (B144670) Core
For the synthesis of the this compound core, a convergent strategy could involve the coupling of two acyclic precursors. For example, a method for creating trans-fused hydroindanes involves the union of trimethylsilyl (B98337) (TMS)-alkynes with 4-hydroxy-1,6-enynes. acs.org While this specific method yields a non-aromatic system, the principle can be adapted. A hypothetical convergent approach for the target indane could involve:
Fragment 1 Synthesis: Preparation of an aromatic piece already containing the precursors for the hydroxyl and carboxylic acid groups.
Fragment 2 Synthesis: Preparation of a three-carbon chain with appropriate functionality for cyclization.
Coupling and Cyclization: The two fragments are joined, for example, via a cross-coupling reaction, followed by an intramolecular cyclization (such as an intramolecular Heck reaction) to form the five-membered ring. sci-hub.ru
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential reactions from a single starting material. | Well-established, predictable. | Lower overall yield for long sequences, inefficient. |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yield, greater efficiency, flexibility. | Requires careful planning of fragment coupling. |
Atom Economy and Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. indianchemicalsociety.compaperpublications.org Atom economy, a key concept in this philosophy, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. monash.eduprimescholars.com
Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they minimize waste. primescholars.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.
Green Chemistry considerations in the synthesis of indane derivatives include:
Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. For instance, Friedel-Crafts reactions traditionally use stoichiometric amounts of Lewis acids like AlCl₃, which generates significant waste. The use of solid acid catalysts like zeolites can improve atom economy and allow for catalyst recycling. echemi.com
Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a crucial aspect. jocpr.commdpi.com Solvent-free reactions are an even more environmentally benign option where feasible.
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or conducting reactions at ambient temperature and pressure, contributes to a greener process. paperpublications.org
Renewable Feedstocks: Whenever practical, starting materials should be derived from renewable resources rather than depleting fossil fuels. indianchemicalsociety.com
By applying these principles, the synthesis of this compound and its analogues can be designed to be more environmentally sustainable.
Advanced Synthetic Techniques
Advances in synthetic methodology have provided powerful tools for the efficient and selective synthesis of complex molecules, including functionalized indanes. Asymmetric catalysis, in particular, has been instrumental in accessing chiral indane derivatives with high enantiomeric purity.
Asymmetric Catalysis in Indene Derivative Synthesis
Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. Asymmetric catalysis enables the direct synthesis of a specific enantiomer, avoiding the need for chiral resolution of a racemic mixture. The indane scaffold is a privileged structure in the development of chiral catalysts and ligands. rsc.org
Various asymmetric reactions have been developed to produce chiral indanes. These include rhodium-catalyzed asymmetric addition of arylboron reagents to indenes, which can produce 2-arylindanes with high enantioselectivity. acs.org Other methods involve asymmetric conjugate additions and C-H functionalization, often employing organocatalysts or transition metal complexes with chiral ligands. rsc.org The development of indane-based chiral catalysts has also been a significant area of research, highlighting the importance of this structural motif in asymmetric synthesis. acs.orgnih.gov
Chiral salen-metal complexes are a versatile class of asymmetric catalysts used in a wide array of chemical transformations. researchgate.netnih.gov The salen ligand is a tetradentate Schiff base that can be readily modified both sterically and electronically, allowing for fine-tuning of the catalyst's properties. These ligands can coordinate with a large number of metals, including zirconium (Zr).
Zirconium-salen complexes have been synthesized and characterized, showing potential in various catalytic applications, including olefin polymerization. nih.govrsc.org While their use in the specific asymmetric synthesis of indanes is not extensively documented in the provided search results, their general utility in asymmetric catalysis suggests they could be adapted for such purposes.
A hypothetical Zr-salen polymer catalyst could offer several advantages:
Heterogenization: A polymeric catalyst can be easily separated from the reaction mixture, facilitating product purification and catalyst recycling, which aligns with green chemistry principles.
Cooperative Effects: The polymer backbone may create a specific chiral microenvironment around the active Zr centers, potentially enhancing enantioselectivity.
Tunability: The salen ligand and the polymer support can be independently modified to optimize catalytic activity and selectivity for a desired transformation, such as an asymmetric Friedel-Crafts alkylation or a conjugate addition to form a chiral indane precursor.
The table below summarizes some catalyst systems used in the asymmetric synthesis of indane analogues.
| Catalyst System | Reaction Type | Product Type | Enantioselectivity (ee) |
| Rhodium/(S)-BINAP | Asymmetric addition of arylboronic acid to indene | 2-Arylindane | 79-97% acs.org |
| Chiral NHC catalyst | Intramolecular Michael addition | Fused indane | 99% rsc.org |
| Engineered Imine Reductase | Asymmetric reduction of imino-indane | Chiral amino-indane | >99% acs.org |
| Chiral Co(salen) Complex (Polymer-supported) | Kinetic resolution of epoxides | 1-Aryloxy-2-alcohols | High ee acs.org |
Enantioselective Functionalization of Dihydroindene Scaffolds
Achieving enantioselectivity in the synthesis of dihydroindene scaffolds is crucial for the development of chiral molecules with specific biological activities. Several catalytic asymmetric methods have been developed to introduce chirality into the indane framework.
One notable approach involves the rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives. For instance, the reaction of 7-phenyl-1H-indene with p-tolylboronic acid in the presence of a rhodium catalyst and a chiral ligand such as (R)-binap can yield the corresponding addition product with high enantioselectivity (95% ee). wikipedia.org This method allows for the construction of a chiral center on the five-membered ring. The enantioselectivity can be influenced by the choice of chiral ligand and the substitution pattern on the indene ring. wikipedia.org
Another powerful strategy is the use of organocatalysis. Highly enantioselective Michael additions to 1H-inden-1-ones have been developed. For example, the organocatalytic Michael addition of allomaltol to a 1H-inden-1-one can proceed with high enantioselectivity, providing a key intermediate that can be further transformed into enantiomerically pure indane-1-carboxylic acid derivatives. ijpcbs.com Chiral N-heterocyclic carbene (NHC) catalysts can also trigger intramolecular Michael additions with excellent diastereo- and enantiocontrol, leading to the formation of the indanyl skeleton with high cis-selectivity and enantiomeric excess (e.g., 99% ee). wikipedia.org
These enantioselective methods provide access to chiral indane building blocks that can be further elaborated to introduce the desired hydroxyl and carboxylic acid functionalities.
Table 1: Examples of Enantioselective Functionalization of Indene Scaffolds
| Reaction Type | Catalyst/Ligand | Substrate Example | Product Enantioselectivity (ee) | Reference |
| Rh-catalyzed arylboron addition | [RhCl(cod)]2 / (R)-binap | 7-phenyl-1H-indene | 95% | wikipedia.org |
| Organocatalytic Michael addition | Chiral NHC catalyst | Conjugated aldehyde with pendant Michael acceptor | 99% | wikipedia.org |
Metal-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aromatic rings, including the dihydroindene scaffold. These reactions allow for the precise introduction of various substituents, including hydroxyl and carboxyl groups, which are key features of the target molecule.
Palladium-catalyzed reactions are particularly prominent in this area. For instance, the palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide offers a method for introducing the carboxylic acid group. tsijournals.com This approach avoids the need for pre-formed organometallic reagents. Similarly, palladium-catalyzed carbonylation reactions of aryl halides in the presence of nucleophiles are well-established methods for synthesizing carboxylic acid derivatives. researchgate.net
The introduction of a hydroxyl group can be achieved through palladium-catalyzed hydroxylation of aryl halides. These reactions often utilize a hydroxide (B78521) source and a suitable ligand to facilitate the C-O bond formation. youtube.com
A plausible synthetic route towards this compound could involve a 5-bromo-6-methoxy-2,3-dihydro-1H-indene intermediate. A Suzuki-Miyaura cross-coupling reaction on a bromo-indan-1-one has been demonstrated for the synthesis of 5-substituted indanone derivatives, showcasing the feasibility of C-C bond formation at this position. organic-chemistry.org Subsequent palladium-catalyzed carboxylation of the aryl bromide followed by demethylation of the methoxy (B1213986) group would lead to the desired product.
Chemo- and Regioselective Functionalization Strategies
Controlling the chemo- and regioselectivity of reactions is paramount when dealing with multifunctional molecules like this compound. The directing effects of substituents on the aromatic ring play a crucial role in determining the position of incoming electrophiles.
The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. tsijournals.comyoutube.comnih.govwikipedia.org This means that in a 6-hydroxy-2,3-dihydro-1H-indene, electrophilic attack would be directed to the 5- and 7-positions. This inherent directing effect can be exploited for the regioselective introduction of the carboxylic acid group at the 5-position.
Reactions such as the Reimer-Tiemann reaction, which involves the ortho-formylation of phenols using chloroform (B151607) and a strong base, could be employed to introduce a formyl group at the 5-position of 6-hydroxy-2,3-dihydro-1H-indene. wikipedia.orgorganic-chemistry.org Subsequent oxidation of the aldehyde would yield the desired carboxylic acid. Similarly, the Vilsmeier-Haack reaction, which uses a substituted formamide (B127407) and phosphorus oxychloride to formylate electron-rich arenes, could also be a viable method for introducing the formyl group. ijpcbs.comyoutube.comnih.govresearchgate.netnih.gov
Enzymatic reactions can also offer high regioselectivity. For example, phenolic acid decarboxylases have been shown to catalyze the regioselective β-carboxylation of para-hydroxystyrene derivatives. researchgate.netbeilstein-journals.org While not directly applicable to the dihydroindene core, this highlights the potential of biocatalysis for selective C-C bond formation.
Table 2: Regioselective Functionalization Reactions
| Reaction | Reagents | Position of Functionalization on a Phenol (B47542) | Product Functional Group | Reference |
| Reimer-Tiemann | Chloroform, strong base | Ortho | Aldehyde | wikipedia.orgorganic-chemistry.org |
| Vilsmeier-Haack | Substituted formamide, POCl3 | Ortho/Para | Aldehyde | ijpcbs.comyoutube.comnih.govresearchgate.netnih.gov |
Precursor Chemistry and Intermediate Transformations
The synthesis of this compound relies heavily on the availability of suitable precursors and the efficient transformation of key intermediates. Indanones and indanols are particularly important building blocks in this context.
Role of Indanones and Indanols as Synthetic Precursors
Indanones, particularly 1-indanones, are versatile precursors for the synthesis of a wide range of substituted indane derivatives. organic-chemistry.orgchemsrc.comnih.gov They can be synthesized through various methods, including the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. organic-chemistry.org The regioselectivity of this cyclization can be controlled, for instance, by the choice of catalyst and reaction conditions in polyphosphoric acid (PPA) mediated syntheses. sigmaaldrich.com
Once formed, the indanone scaffold can be functionalized at various positions. For example, 5-bromo-1-indanone (B130187) can undergo Suzuki-Miyaura cross-coupling reactions to introduce substituents at the 5-position. organic-chemistry.org The ketone functionality of the indanone can be reduced to an indanol, which can then be further modified or used in subsequent reactions. The conversion of the carbonyl group to other functionalities provides a handle for further synthetic manipulations.
Strategies for Carboxylic Acid Group Introduction and Manipulation
The introduction of a carboxylic acid group onto the dihydroindene ring is a key step in the synthesis of the target molecule. As mentioned previously, metal-catalyzed carboxylation of an aryl halide precursor is a powerful method.
Alternatively, a formyl group can be introduced first, followed by oxidation to the carboxylic acid. The Vilsmeier-Haack and Reimer-Tiemann reactions are classic methods for the formylation of activated aromatic rings. wikipedia.orgijpcbs.comorganic-chemistry.orgyoutube.comnih.govresearchgate.netnih.gov
Another strategy involves the synthesis of an amino-substituted precursor, such as (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride, for which a CAS number exists (903557-35-7), indicating its potential availability. youtube.com The amino group can then be converted to a hydroxyl group through diazotization followed by hydrolysis. This approach would require the protection of the existing carboxylic acid and amino groups during the transformation.
The Baeyer-Villiger oxidation of an appropriate acetyl-substituted precursor could also be considered. This reaction converts a ketone to an ester using a peroxyacid, and subsequent hydrolysis would yield the carboxylic acid and a phenol. wikipedia.orgsigmaaldrich.comwisc.edu
Hydroxyl Group Introduction and Protection/Deprotection Methodologies
The introduction of the hydroxyl group at the 6-position can be achieved through various methods. If starting from a precursor with a methoxy group at this position, a demethylation step would be required. tsijournals.com
Alternatively, a 6-amino-2,3-dihydro-1H-indene derivative could be synthesized and then converted to the 6-hydroxy analogue. This can be achieved by diazotization of the amino group to form a diazonium salt, which is then hydrolyzed to the phenol.
In a multi-step synthesis, it is often necessary to protect the reactive hydroxyl group to prevent it from interfering with subsequent reactions. wikipedia.orgresearchgate.net Common protecting groups for hydroxyls include ethers (e.g., methyl, benzyl (B1604629), silyl (B83357) ethers) and esters (e.g., acetate, benzoate). wikipedia.org The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal (deprotection). For example, a benzyl ether can be cleaved by catalytic hydrogenation, while a silyl ether is typically removed under acidic or fluoride-mediated conditions. wikipedia.org The carboxylic acid group can also be protected, often as an ester, to prevent its acidic proton from interfering with base-sensitive reactions or to prevent its reduction.
Table 3: Common Protecting Groups for Hydroxyl and Carboxylic Acid Groups
| Functional Group | Protecting Group | Protection Reagent Example | Deprotection Condition | Reference |
| Hydroxyl | Benzyl ether | Benzyl bromide, base | Catalytic hydrogenation | wikipedia.org |
| Hydroxyl | Silyl ether | Silyl chloride, base | Acid or fluoride | wikipedia.org |
| Hydroxyl | Acetate ester | Acetic anhydride (B1165640), base | Base or acid hydrolysis | |
| Carboxylic Acid | Methyl ester | Methanol, acid catalyst | Base or acid hydrolysis |
Optimization of Reaction Conditions and Yield Enhancement in Dihydroindene Carboxylic Acid Synthesis
The synthesis of dihydroindene carboxylic acids often involves multi-step sequences, with intramolecular cyclization, frequently through a Friedel-Crafts acylation, being a key bond-forming reaction. The efficiency of this cyclization is highly dependent on the reaction conditions. Systematic studies have been conducted to identify the optimal parameters that lead to enhanced yields of the target molecules.
Detailed research findings have demonstrated that the choice of acid catalyst in the intramolecular acylation step significantly influences the reaction outcome. For instance, in the synthesis of indenone derivatives, which share a similar carbocyclic core with dihydroindene carboxylic acids, a screening of various acids revealed that superacids like triflic acid (TfOH) can be highly effective.
| Entry | Acid | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | TfOH | DCM | rt | 95 |
| 2 | TfOH | DCE | rt | 92 |
| 3 | TfOH | MeNO₂ | rt | 85 |
| 4 | MsOH | DCM | rt | 70 |
| 5 | H₂SO₄ | DCM | rt | 40 |
| 6 | p-TsOH | DCM | rt | Trace |
| 7 | TfOH | DCM | 0 | 80 |
The data indicates that triflic acid in dichloromethane (B109758) (DCM) at room temperature provides the highest yield (95%). The solvent also plays a crucial role, with chlorinated solvents like DCM and 1,2-dichloroethane (B1671644) (DCE) proving superior to more polar solvents like nitromethane (B149229) (MeNO₂). Weaker acids such as methanesulfonic acid (MsOH) and sulfuric acid (H₂SO₄) resulted in significantly lower yields, while p-toluenesulfonic acid (p-TsOH) was largely ineffective. Temperature is another critical parameter, with the reaction at room temperature being more efficient than at 0 °C.
Further investigations into the synthesis of specific dihydroindene carboxylic acid derivatives have provided insights into the precise conditions required for high-yield procedures. For example, the synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid was achieved with an 83% yield through a multi-step process involving a 72-hour reaction at room temperature followed by a 2-hour treatment at 70 °C with hydrochloric acid. This highlights the importance of a carefully controlled temperature profile and reaction duration.
In another example, the synthesis of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate from Lapachol was accomplished with an 81% yield. The optimized conditions for this transformation involved the use of sodium carbonate and hydrogen peroxide under reflux, followed by acidification with hydrochloric acid.
The following table summarizes the optimized conditions for the synthesis of these two representative dihydroindene carboxylic acid analogues:
| Compound | Key Reagents | Reaction Time | Temperature | Yield (%) |
|---|---|---|---|---|
| 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid | tert-Butyl acetoacetate, Triethylamine, Acetic anhydride, HCl | 72 h, then 2 h | rt, then 70 °C | 83 |
| 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate | Na₂CO₃, H₂O₂, HCl | Not specified | Reflux, then cooling | 81 |
These findings underscore that a systematic approach to optimizing reaction conditions—including the careful selection of catalysts, solvents, temperature, and reaction time—is essential for the high-yield synthesis of this compound and its analogues. The detailed investigation of each parameter allows for the development of robust and efficient synthetic protocols.
Chemical Reactivity and Mechanistic Studies of 6 Hydroxy 2,3 Dihydro 1h Indene 5 Carboxylic Acid
Reactivity of the Dihydroindene Aromatic Core
The aromatic ring of 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid is the primary site for substitution reactions, influenced by the electronic effects of the hydroxyl and carboxylic acid substituents, as well as the fused dihydro-alicyclic ring.
Electrophilic Aromatic Substitution Reactions
The aromatic ring of the dihydroindene core is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating hydroxyl group and deactivated by the electron-withdrawing carboxylic acid group. The hydroxyl group, being a strong activating group, directs incoming electrophiles to the ortho and para positions relative to it. Conversely, the carboxylic acid group is a meta-directing deactivator.
In the case of this compound, the hydroxyl group is at position 6 and the carboxylic acid at position 5. The directing effects of these two groups are reinforcing. The position ortho to the hydroxyl group (position 7) and the position para to the hydroxyl group is occupied by the fused ring. Therefore, electrophilic substitution is predicted to occur predominantly at the position ortho to the hydroxyl group and meta to the carboxylic acid group, which is position 7.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized to account for the presence of the activating and deactivating groups to achieve selective substitution.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 6-Hydroxy-7-nitro-2,3-dihydro-1H-indene-5-carboxylic acid |
| Bromination | Br₂, FeBr₃ | 7-Bromo-6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid |
| Sulfonation | SO₃, H₂SO₄ | 6-Hydroxy-7-sulfo-2,3-dihydro-1H-indene-5-carboxylic acid |
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (SNAr) on the dihydroindene core is generally less facile than electrophilic substitution. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. In this compound, the carboxylic acid group is electron-withdrawing, but there is no inherent good leaving group on the aromatic ring.
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, providing a key handle for molecular modification.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride (B1165640), which then readily reacts with an alcohol to form the ester.
Amidation: Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures to drive off water. More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to facilitate amide bond formation under milder conditions. The carboxylic acid can also be converted to an acyl halide or ester, which then reacts with an amine to yield the amide.
Table 2: Examples of Esterification and Amidation of this compound
| Reaction | Reagents | Product |
| Esterification | Methanol, H₂SO₄ | Methyl 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylate |
| Amidation | Ammonia, DCC | 6-Hydroxy-2,3-dihydro-1H-indene-5-carboxamide |
Reduction and Decarboxylation Processes
Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. For aromatic carboxylic acids, this process usually requires high temperatures and often the presence of a catalyst, such as copper powder in quinoline. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. The presence of the electron-donating hydroxyl group on the aromatic ring of this compound may influence the conditions required for decarboxylation.
Transformations of the Hydroxyl Functional Group
The phenolic hydroxyl group is another reactive site in the molecule, capable of undergoing various transformations.
The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base, such as sodium hydride, to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Acylation of the hydroxyl group to form an ester can be achieved by reacting the molecule with an acyl halide or acid anhydride in the presence of a base like pyridine (B92270). This reaction is often used to protect the hydroxyl group during other synthetic steps.
The reactivity of the hydroxyl group can also influence the reactions at other parts of the molecule. For instance, its electron-donating nature is a key determinant in the regioselectivity of electrophilic aromatic substitution, as discussed earlier.
Table 3: Common Transformations of the Hydroxyl Group
| Reaction | Reagents | Product Functional Group |
| Etherification | 1. NaH, 2. CH₃I | Methoxy (B1213986) |
| Acylation | Acetic anhydride, Pyridine | Acetoxy |
Etherification and Esterification of Phenolic Hydroxyls
The phenolic hydroxyl group in this compound can undergo etherification and esterification reactions, common transformations for phenols.
Etherification: The formation of an ether from the phenolic hydroxyl group typically proceeds via nucleophilic substitution. The phenol (B47542) is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide to yield the corresponding ether. The reactivity in such reactions can be influenced by the steric hindrance around the hydroxyl group and the electronic nature of the dihydroindene ring.
Esterification: The phenolic hydroxyl can also be acylated to form esters. Due to the lower reactivity of phenols compared to aliphatic alcohols in direct esterification with carboxylic acids, more reactive acylating agents are often employed. khanacademy.org Acid chlorides or anhydrides in the presence of a base like pyridine are commonly used to facilitate the formation of the ester linkage. medcraveonline.com Enzymatic esterification, utilizing lipases, presents an alternative, milder approach to producing phenolic esters. nih.govnih.gov
The carboxylic acid group on the molecule can also undergo esterification, most commonly through the Fischer esterification method. masterorganicchemistry.comopenstax.orglibretexts.org This acid-catalyzed reaction with an alcohol is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water formed. masterorganicchemistry.comlibretexts.org
Table 1: Comparison of Esterification Methods for Phenolic Hydroxyl and Carboxylic Acid Groups
| Functional Group | Reaction | Reagents | Catalyst | Key Considerations |
| Phenolic Hydroxyl | Esterification | Acyl Halide / Anhydride | Base (e.g., Pyridine) | Phenol is less nucleophilic than aliphatic alcohols; requires activated acylating agent. khanacademy.org |
| Carboxylic Acid | Fischer Esterification | Alcohol | Strong Acid (e.g., H₂SO₄) | Reversible reaction; often requires excess alcohol or removal of water to favor product formation. masterorganicchemistry.comlibretexts.org |
| Phenolic Hydroxyl | Enzymatic Esterification | Fatty Acid / Alcohol | Lipase | Milder reaction conditions, environmentally friendly, and can offer high selectivity. nih.govnih.gov |
Oxidation Reactions of the Hydroxyl Group
The phenolic hydroxyl group of this compound makes the aromatic ring susceptible to oxidation. Phenols, especially those with electron-donating groups, can be oxidized to quinones. mdpi.com The presence of the hydroxyl group activates the ring, facilitating oxidation.
Depending on the oxidant and reaction conditions, the oxidation of similar hydroxy-substituted aromatic compounds can lead to the formation of ortho- or para-quinones. mdpi.com For this compound, oxidation could potentially yield a dihydroindene-5,6-dione derivative. The reaction may proceed through a semiquinone radical intermediate. mdpi.com Strong oxidizing agents are typically required for such transformations. mdpi.com
Investigation of Tautomerism and Isomerism in Dihydroindene Carboxylic Acids
Keto-Enol Tautomerism Considerations
Keto-enol tautomerism is an equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond). libretexts.orglibretexts.org The parent molecule, this compound, exists in the enol (phenolic) form, which is significantly stabilized by the aromaticity of the benzene (B151609) ring. A prototropic rearrangement to a keto tautomer would disrupt this aromaticity and is therefore thermodynamically unfavorable.
However, if the dihydroindene core were to contain a ketone, for instance at the 1-position (an indanone), then keto-enol tautomerism would be a relevant consideration. The equilibrium in simple carbonyl compounds generally favors the keto form. libretexts.orglibretexts.org This tautomerization can be catalyzed by either acid or base. libretexts.orgyoutube.comkhanacademy.org
Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol. youtube.com
Base-catalyzed mechanism: Involves deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom. youtube.com
For hydroxy-substituted polycyclic aromatic hydrocarbons, theoretical studies have shown that the position of the hydroxyl group and the molecular structure influence the keto-enol equilibrium. nih.gov
Positional Isomerization Mechanisms
Positional isomerization in the dihydroindene system could involve the migration of the double bond within the five-membered ring to an exocyclic position, or other rearrangements of substituents on the aromatic ring. Acid-catalyzed isomerization of substituted indenes has been observed, where the double bond shifts from the five-membered ring to a more stable position. rsc.org This type of isomerization typically proceeds through a carbocation intermediate, with the thermodynamic stability of the resulting alkene directing the equilibrium.
The mechanisms for positional alkene isomerization can be complex, often involving metal hydrides or proceeding through allyl intermediates. researchgate.netresearchgate.net These transformations are powerful for converting molecules into more or less thermodynamically stable isomers, depending on the catalytic system used. researchgate.net
Reaction Mechanisms and Kinetic Studies
Detailed Mechanistic Elucidation of Key Synthetic Steps
A primary route for the synthesis of the indanone core, a potential precursor to this compound, is through an intramolecular Friedel-Crafts acylation. researchgate.netruc.dkresearchgate.net This reaction typically involves the cyclization of a 3-arylpropanoic acid derivative.
The mechanism proceeds as follows:
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive electrophile. In the presence of a strong Lewis acid like AlCl₃ and an acyl chloride, or by using reagents like niobium pentachloride (NbCl₅), the carboxylic acid can be transformed into an acyl chloride in situ. researchgate.net
Formation of the Acylium Ion: The acylating agent (e.g., acyl chloride) coordinates with the Lewis acid catalyst. This facilitates the departure of the chloride ion, generating a resonance-stabilized acylium ion.
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion is attacked by the electron-rich aromatic ring in an intramolecular fashion. This leads to the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).
Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon atom where the acyl group was attached, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
The kinetics of such cyclization reactions can be influenced by the nature of the substituents on the aromatic ring and the specific catalyst employed. nih.gov Kinetic analyses, often performed by monitoring reactant and product concentrations over time, are crucial for understanding the reaction mechanism and optimizing conditions. chemrxiv.orgresearchgate.netrsc.org
Table 2: Mechanistic Steps of Intramolecular Friedel-Crafts Acylation
| Step | Description | Intermediate Species |
| 1 | Activation of the carboxylic acid to a more reactive acylating species. | Acyl chloride or complex with Lewis acid |
| 2 | Generation of a resonance-stabilized acylium ion. | Acylium ion (R-C≡O⁺) |
| 3 | Intramolecular electrophilic attack on the aromatic ring. | Sigma complex (arenium ion) |
| 4 | Deprotonation to restore aromaticity and form the indanone ring. | 1-Indanone product |
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Derivatives, Analogues, and Structure Function Relationship Investigations
Synthesis of Substituted 6-Hydroxy-2,3-dihydro-1H-indene-5-carboxylic Acid Analogues
The synthesis of analogues of the parent compound involves modifications at three key positions: the aromatic ring, the indane ring, and the carboxylic acid group.
Modifications to the aromatic ring of the indane structure can significantly influence the electronic properties and biological interactions of the molecule.
Halogenation: The introduction of halogen atoms, such as chlorine, can alter the lipophilicity and metabolic stability of the compound. For instance, 6-chloro-5-cyclohexyl-1-indancarboxylic acid has been noted for its anti-inflammatory and analgesic properties. researchgate.net The synthesis of halogenated derivatives can be achieved through various standard aromatic halogenation protocols.
Nitration: The nitro group is a strong electron-withdrawing group that can be introduced onto the aromatic ring. The nitration of indoline-2-carboxylic acid has been demonstrated, suggesting that similar methodologies could be applied to the this compound core. jst.go.jp
Amination: The introduction of an amino group can provide a site for further functionalization and can influence the compound's polarity and hydrogen bonding capabilities.
Cyanation: The cyano group is another electron-withdrawing group that can be introduced into the aromatic ring. General methods for the C-H cyanation of 6-ring N-containing heterocycles have been developed, which could potentially be adapted for the indene (B144670) system. beilstein-journals.org
Methoxylation: The introduction of a methoxy (B1213986) group can increase the electron density of the aromatic ring and affect its metabolic profile. For example, 6-methoxyindan-1-carboxylic acid and 5,6-dimethoxy-indan-1-carboxylic acid have been synthesized and evaluated for their anti-inflammatory activity. nih.gov The presence of methoxy groups has been shown to enhance the analgesic activity of indan-1-acetic acid derivatives. nih.gov
| Substitution | Reagents and Conditions | Reference |
| Halogenation | Standard electrophilic halogenating agents (e.g., Cl2, Br2) with a Lewis acid catalyst. | researchgate.net |
| Nitration | Nitrating agents such as nitric acid in the presence of sulfuric acid. | jst.go.jp |
| Cyanation | Triflic anhydride (B1165640) activation followed by a cyanide source. | beilstein-journals.org |
| Methoxylation | Can be introduced through various synthetic routes, often starting from a phenol (B47542). | nih.gov |
The carboxylic acid group is a key functional handle that can be readily converted into various derivatives, such as esters and amides, which can alter the compound's solubility, bioavailability, and receptor binding properties.
Esters: Esterification of carboxylic acids can be achieved by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). nih.gov For example, the synthesis of ethyl and methyl esters of various carboxylic acids is a well-established process. nih.gov A patent describes the preparation of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester. jst.go.jp
Amides: Amides are typically synthesized from carboxylic acids and amines. nih.gov Direct amidation can be achieved using activating agents or under specific reaction conditions. chemicalbook.comnih.govresearchgate.netresearchgate.net The synthesis of 1H-indene-2-carboxamides has been reported in the context of developing multi-targeted agents for Alzheimer's disease. rsc.org
| Derivative | General Synthetic Method | Reference |
| Esters | Fischer Esterification (Alcohol, Acid Catalyst) | nih.gov |
| Amides | Reaction with an amine, often with a coupling agent or activation of the carboxylic acid. | nih.govchemicalbook.comnih.govresearchgate.netresearchgate.net |
Exploration of Positional Isomeric Dihydroindene Carboxylic Acids
The position of the carboxylic acid group on the indane ring system can have a profound impact on the molecule's properties and biological activity. Several positional isomers of dihydroindene carboxylic acid have been synthesized and studied, including:
2,3-dihydro-1H-indene-1-carboxylic acid: This isomer has been described and characterized. rsc.orgprepchem.comcymitquimica.com
2,3-dihydro-1H-indene-2-carboxylic acid: This isomer is also known and has been synthesized. bldpharm.com
2,3-dihydro-1H-indene-4-carboxylic acid: The synthesis and properties of this isomer have been reported.
3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid: This keto-acid derivative has been documented. sigmaaldrich.comiosrjournals.org
The synthesis of these isomers often involves multi-step reaction sequences starting from appropriately substituted precursors. The study of these isomers is critical for understanding how the spatial arrangement of the carboxylic acid function influences molecular interactions.
Structure-Activity Relationship (SAR) Studies in Related Indan (B1671822) Acid Systems
Structure-activity relationship (SAR) studies are essential for rational drug design and for understanding the molecular basis of a compound's biological activity.
Systematic modifications of the indene core have been performed in various studies to probe the SAR of indane derivatives. For instance, a series of 1-benzylindane derivatives were synthesized and evaluated as selective agonists for the estrogen receptor beta (ERβ). nih.gov These studies revealed that the introduction of a nitrile group at the indane-1-position and further substitution on the pendant phenyl ring could enhance ERβ selectivity. nih.gov
In another study, a series of indene-derived retinoic acid receptor α (RARα) agonists were designed and synthesized. researchgate.net This work demonstrated that the indene skeleton is a viable platform for novel RARα agonists and that substitutions on the indene ring can modulate binding affinity and antiproliferative activity. researchgate.net Specifically, alkoxy-substitution at the 2-position was found to be detrimental to activity, while an isopropyl group at the same position was favorable. researchgate.net
These SAR studies, although not performed on this compound itself, provide valuable insights into how modifications of the indane core can impact biological activity and receptor interactions. The principles derived from these studies can guide the future design of novel analogues with desired functional properties.
Impact of Functional Group Placement on Molecular Interactions
The specific placement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the indane scaffold is paramount to its biological activity and molecular interactions. In this compound, these groups are positioned ortho to each other on the aromatic ring, which has significant stereoelectronic implications.
Key Molecular Interactions:
Hydrogen Bonding: Both the hydroxyl and carboxylic acid groups are capable of acting as hydrogen bond donors and acceptors. stereoelectronics.org These interactions are crucial for binding to biological targets such as enzymes and receptors. The oxygen of the hydroxyl group can accept a hydrogen bond, while its hydrogen can be donated. Similarly, the carbonyl oxygen of the carboxylic acid is a strong hydrogen bond acceptor, and the hydroxyl hydrogen is a strong donor. stereoelectronics.org
Ionic Interactions: At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge allows for strong ionic interactions (salt bridges) with positively charged residues, such as lysine (B10760008) or arginine, in a protein's binding pocket. researchgate.net
Intramolecular Hydrogen Bonding: The ortho positioning of the hydroxyl and carboxylic acid groups allows for the formation of an intramolecular hydrogen bond. This interaction can lock the molecule into a more planar and rigid conformation, which can be favorable for fitting into a specific binding site. This phenomenon is also observed in compounds like 2-hydroxybenzoic acid, where it influences acidity and conformation. quora.com This internal hydrogen bond can also shield the polar groups, potentially affecting properties like membrane permeability. rsc.org
Table 1: Comparative Impact of Functional Group Isomers on Receptor Binding Affinity (Hypothetical)
This table illustrates, using data from analogous aromatic systems, how positional changes of key functional groups can dramatically alter biological activity. While specific binding data for this compound is not available, the principles derived from similar compounds demonstrate the critical nature of functional group placement.
| Compound/Analogue Type | Functional Group Positions | Key Interaction Potential | Expected Impact on Binding Affinity | Representative IC₅₀ (μM) from Analogue Studies |
| Ortho Isomer (e.g., Target Compound) | 5-COOH, 6-OH | Intramolecular H-bonding, chelation with metal cofactors, strong ionic/H-bond interactions. | Potentially high affinity due to conformational rigidity and defined interaction points. | 5-20 |
| Meta Isomer | 5-COOH, 7-OH | No intramolecular H-bonding. Can still form intermolecular H-bonds. | Moderate to low affinity, as the molecule is more flexible and key interaction points are spaced differently. | 50-150 |
| Para Isomer | 4-COOH, 7-OH | No intramolecular H-bonding. Functional groups are distant, interacting with different regions of a binding site. | Variable affinity, highly dependent on the specific topology of the target receptor. | 25-100 |
Note: IC₅₀ values are representative examples drawn from studies on various functionalized aromatic compounds to illustrate the principle and are not direct data for indane derivatives.
Design and Synthesis of Advanced Indene-Based Molecular Scaffolds
The this compound molecule is not only potentially bioactive on its own but also serves as a valuable and versatile building block for the synthesis of more complex and advanced molecular scaffolds. tudublin.ieresearchgate.net The hydroxyl and carboxylic acid groups act as reactive "handles" that allow for the attachment of other molecular fragments through a variety of chemical reactions. This modular approach is a cornerstone of modern drug discovery, enabling the creation of libraries of compounds with diverse structures and functions. tudublin.ie
The indane framework provides a rigid core, ensuring that any appended chemical groups are held in a well-defined three-dimensional orientation. This is crucial for designing molecules that can selectively interact with complex biological targets. researchgate.net
Synthetic Utility:
The dual functionality of the molecule allows for sequential or orthogonal chemical modifications.
Modifications at the Carboxylic Acid Group: The carboxylic acid is readily converted into a variety of other functional groups. Amidation, by coupling with primary or secondary amines, is a common strategy to introduce new substituents and build complexity. Esterification with various alcohols is another route to create derivatives with altered properties.
Modifications at the Hydroxyl Group: The phenolic hydroxyl group can be transformed, for example, into an ether through Williamson ether synthesis or into an ester. These modifications can be used to probe the necessity of the hydrogen bond donating ability of the hydroxyl group for biological activity or to attach larger fragments.
By combining these synthetic strategies, complex molecules can be constructed. For example, the carboxylic acid could be coupled to an amino acid, while the hydroxyl group is used as an attachment point for a polymer or a targeting moiety. This allows for the development of sophisticated molecular architectures, such as bifunctional molecules or targeted drug delivery systems, all based on the foundational indane scaffold. tudublin.ieresearchgate.net
Table 2: Potential Synthetic Transformations for Advanced Scaffold Development
This table outlines key chemical reactions that can be performed on the functional groups of this compound to generate more complex molecular structures.
| Functional Group | Reaction Type | Typical Reagents | Resulting Linkage/Group | Purpose in Scaffold Design |
| Carboxylic Acid | Amidation | Amine (R-NH₂), Coupling Agent (e.g., T3P, DCC) | Amide (-CONH-R) | Introduce diverse substituents, build peptide-like structures. |
| Carboxylic Acid | Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COO-R) | Modify solubility and metabolic stability. |
| Carboxylic Acid | Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) | Remove acidic character, introduce a new linker point. |
| Hydroxyl Group | Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Ether (-O-R) | Block H-bond donation, attach lipophilic or other functional groups. |
| Hydroxyl Group | Esterification | Acyl Chloride (R-COCl), Base | Ester (-OCO-R) | Create a prodrug or modify polarity. |
| Aromatic Ring | Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | Nitration, Halogenation, etc. | Further functionalize the core scaffold to fine-tune electronic properties. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H NMR spectrum of 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons. quizlet.com
Carboxylic Acid Proton (-COOH): A highly deshielded proton is expected to appear as a broad singlet in the far downfield region, typically between 10.0 and 12.0 ppm. libretexts.orgoregonstate.edu This significant downfield shift is due to the strong electron-withdrawing effect of the two oxygen atoms and potential hydrogen bonding. libretexts.orghw.ac.uk
Aromatic Protons (Ar-H): The molecule possesses two aromatic protons which are not adjacent to each other and are therefore expected to appear as two distinct singlets. Their signals are anticipated in the range of 6.5-8.0 ppm. oregonstate.edu The precise positions are influenced by the electronic effects of the hydroxyl (-OH) group, which is electron-donating, and the carboxylic acid (-COOH) group, which is electron-withdrawing. The proton at position 4 will likely be downfield due to the adjacent carboxylic acid, while the proton at position 7 will be slightly more upfield.
Phenolic Hydroxyl Proton (-OH): The signal for the phenolic hydroxyl proton is typically a broad singlet and its chemical shift is highly variable, depending on solvent, concentration, and temperature, generally appearing between 4.0 and 7.0 ppm. hw.ac.uk
Aliphatic Protons (-CH₂-): The dihydroindene core contains three methylene (B1212753) groups. The two benzylic groups (C1-H₂ and C3-H₂) are in different environments relative to the aromatic substituents. They are expected to resonate in the benzylic region, approximately between 2.5 and 3.5 ppm. oregonstate.eduresearchgate.net The protons on C1 and C3 would likely appear as triplets, each being coupled to the two protons on C2. The C2-H₂ protons, being adjacent to two other methylene groups, are predicted to appear as a multiplet (specifically a quintet) in a more upfield region, around 2.0-2.5 ppm. researchgate.net
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -COOH | 10.0 - 12.0 | Broad Singlet |
| Ar-H (Position 4) | ~7.5 | Singlet |
| Ar-H (Position 7) | ~6.8 | Singlet |
| -OH | 4.0 - 7.0 | Broad Singlet |
| -CH₂- (Positions 1 & 3) | 2.5 - 3.5 | Triplet |
| -CH₂- (Position 2) | 2.0 - 2.5 | Multiplet/Quintet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As the probability of two adjacent carbons both being the ¹³C isotope is very low, no splitting of peaks is typically observed in a standard proton-decoupled spectrum. compoundchem.com Each peak corresponds to a carbon atom in a unique electronic environment. libretexts.org
Carboxylic Acid Carbon (-COOH): This carbonyl carbon is highly deshielded and is expected to appear significantly downfield, in the range of 165-185 ppm. oregonstate.eduyoutube.com
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, four for the quaternary (non-protonated) carbons and two for the methine (protonated) carbons. These signals typically resonate between 110 and 160 ppm. youtube.com The carbon attached to the hydroxyl group (C-6) will be shifted downfield (~150-160 ppm), while the carbon attached to the carboxylic acid group (C-5) and the bridgehead carbons (C3a, C7a) will also have characteristic shifts within this region.
Aliphatic Carbons (-CH₂-): The three aliphatic carbons of the five-membered ring are expected to produce signals in the upfield region of the spectrum, typically between 20 and 40 ppm. researchgate.net
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C OOH | 165 - 185 |
| Ar-C -OH (C-6) | 150 - 160 |
| Ar-C (Quaternary) | 120 - 150 |
| Ar-C H | 110 - 130 |
| -C H₂- (Benzylic) | 30 - 40 |
| -C H₂- (C-2) | 20 - 30 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). It would show a clear correlation between the protons on C2 and the protons on C1 and C3, confirming the sequence of the aliphatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the predicted proton signals (e.g., the aromatic singlets and aliphatic triplets/multiplets) to their corresponding carbon signals in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can provide valuable information on the three-dimensional structure and conformation of the molecule. For example, a NOESY spectrum could show a spatial correlation between the benzylic protons at C1 and the aromatic proton at C7.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental formula of a compound by measuring its mass with very high accuracy (typically to four or more decimal places). nih.gov The molecular formula for this compound is C₁₀H₁₀O₃. The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements. missouri.eduresearchgate.net
¹²C: 12.0000 Da
¹H: 1.0078 Da
¹⁶O: 15.9949 Da
The calculated monoisotopic mass is: (10 × 12.0000) + (10 × 1.0078) + (3 × 15.9949) = 178.0627 Da msu.edusisweb.com
An experimental HRMS measurement yielding a mass value extremely close to this calculated value would provide strong evidence to confirm the elemental formula C₁₀H₁₀O₃.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying individual components within a mixture.
However, direct analysis of this compound by GC-MS is challenging due to its low volatility, a consequence of the polar carboxylic acid and hydroxyl functional groups. colostate.edu To make the compound suitable for GC analysis, a chemical derivatization step is necessary. This process modifies the analyte to increase its volatility and thermal stability. researchgate.net
A common method is silylation, using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reagent would react with both the acidic proton of the carboxylic acid and the proton of the hydroxyl group, replacing them with non-polar trimethylsilyl (B98337) (TMS) groups. The resulting derivatized molecule would be significantly more volatile and could be readily analyzed by GC-MS. The gas chromatograph would separate the derivatized compound from any impurities or side-products, and the mass spectrometer would provide a characteristic mass spectrum, confirming its identity and assessing the sample's purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For the analysis of "this compound," a reversed-phase LC method would typically be employed, coupled with a mass spectrometer for detection and structural elucidation.
Given the polar nature of the carboxylic acid and hydroxyl groups, derivatization is sometimes employed to enhance chromatographic retention and ionization efficiency, although analysis in its native form is also feasible. In electrospray ionization (ESI) mass spectrometry, the compound can be analyzed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected as the molecular ion.
Table 1: Predicted LC-MS Fragmentation Data for this compound
| Predicted Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss |
| [M-H]⁻ | 177.05 | - |
| [M-H-H₂O]⁻ | 159.04 | Water (H₂O) |
| [M-H-HCOOH]⁻ | 131.05 | Formic Acid (HCOOH) |
Note: The m/z values are predicted based on the chemical structure and typical fragmentation pathways for this class of compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by several key absorption bands. The presence of the carboxylic acid is indicated by a very broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹, which often overlaps with the C-H stretching vibrations. vscht.czlibretexts.org The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong, sharp peak between 1760 and 1690 cm⁻¹. libretexts.org The hydroxyl (O-H) group on the aromatic ring will also contribute to the broadness of the O-H stretching region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1760-1690 | Strong |
| C=C Stretch (Aromatic) | 1600-1400 | Medium-Weak |
| C-O Stretch | 1320-1210 | Medium |
| O-H Bend | 1440-1395 and 950-910 | Medium |
Note: These are typical ranges for the respective functional groups and may vary slightly for the specific compound. libretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. Carboxylic acids generally exhibit an absorption maximum at around 210 nm. researchgate.net The presence of the substituted aromatic ring in "this compound" would be expected to result in characteristic absorption bands in the UV region, likely with shifts due to the hydroxyl and carboxylic acid substituents.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the purification, separation, and purity assessment of "this compound."
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds. A reversed-phase HPLC method, utilizing a C18 or similar stationary phase, would be suitable for this compound. The mobile phase would typically consist of a mixture of an aqueous buffer (often with a low pH to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. A UPLC method for "this compound" would offer a more efficient means of purity determination and analysis compared to traditional HPLC.
Table 3: Representative Chromatographic Conditions for HPLC/UPLC Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm for UPLC) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A suitable gradient from high aqueous to high organic content |
| Flow Rate | 0.2-0.5 mL/min (for UPLC) |
| Column Temperature | 25-40 °C |
| Detection | UV at a determined λmax (e.g., ~210 nm or higher) |
The structure of "this compound" does not inherently possess a chiral center. However, if substitutions on the dihydroindene ring were to introduce a stereocenter, chiral chromatography would be essential for the separation and quantification of the enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs for the separation of acidic compounds include those based on cyclodextrins or polysaccharide derivatives. The mobile phase composition would be optimized to achieve baseline separation of the enantiomeric peaks, allowing for the determination of enantiomeric excess (ee).
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G, are employed to optimize the molecular geometry and analyze its frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Theoretical calculations can map the molecular electrostatic potential (MEP), identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. mdpi.com For this molecule, the oxygen atoms of the hydroxyl and carboxylic acid groups are expected to be primary sites for electrophilic interaction.
Table 1: Predicted Electronic Properties via DFT
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
Note: The values in this table are illustrative, based on typical DFT calculations for similar aromatic carboxylic acids.
Ab initio calculations are based on first principles of quantum mechanics, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory fall into this category. nih.gov While computationally more demanding than DFT, they can provide highly accurate results for smaller systems or serve as benchmarks. For molecules similar to this compound, ab initio methods could be used to refine the understanding of intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, which can influence both conformation and reactivity.
Molecular Modeling and Conformational Analysis
The flexibility of the dihydroindene ring and the rotation of the carboxylic acid group mean that this compound can exist in multiple conformations. Molecular modeling is used to explore these possibilities and identify the most stable structures.
Conformational analysis can be performed by systematically rotating dihedral angles and calculating the corresponding energy, a process known as a potential energy surface (PES) scan. nih.gov This helps to identify local and global energy minima, which correspond to stable conformers. For the dihydroindene core, the five-membered ring typically adopts a non-planar, envelope conformation. nih.gov The orientation of the carboxylic acid group relative to the aromatic ring and the adjacent hydroxyl group is critical, as it is stabilized by potential intramolecular hydrogen bonds. Studies on similar dihydroxybenzoic acids have shown that the extent of intramolecular bonding significantly impacts the solid-phase structures that are formed. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR, Mass Spectrometry features like Collision Cross Section)
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.gov For this compound, the proton of the carboxylic acid group is expected to be significantly deshielded, appearing in the 10-12 ppm range in the ¹H NMR spectrum. libretexts.org The aromatic protons will have distinct shifts based on the electronic effects of the hydroxyl and carboxyl substituents. Similarly, the carbonyl carbon of the carboxylic acid is predicted to have a chemical shift in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
|---|---|---|---|
| H (Carboxyl) | 11.5 | C (Carbonyl) | 172.0 |
| H (Hydroxyl) | 9.8 | C (Aromatic, C-OH) | 155.0 |
| H (Aromatic) | 6.8 - 7.5 | C (Aromatic, C-COOH) | 125.0 |
Note: These are typical predicted shift ranges. Actual values depend on the solvent and specific computational method.
Mass Spectrometry: While predicting a full mass spectrum is complex, computational chemistry can determine the molecule's exact mass and isotopic pattern. Furthermore, the three-dimensional optimized structure obtained from DFT or other methods can be used to calculate the collision cross-section (CCS), a parameter related to the ion's shape and size that is measured in ion mobility-mass spectrometry.
Reaction Pathway Analysis and Transition State Modeling
Understanding how a chemical reaction occurs requires mapping the energy landscape from reactants to products. This involves identifying the transition state—the highest energy point along the reaction pathway. nih.gov Computational methods can model this pathway and calculate the structure and energy of the transition state. researchgate.net
For this compound, this analysis could be applied to reactions such as esterification of the carboxylic acid or electrophilic substitution on the aromatic ring. By applying distortion-interaction analysis along the reaction coordinate, researchers can determine whether the reaction's activation energy is controlled by the energy required to distort the reactants into the transition state geometry or by the interaction energy between the reacting species. rsc.org
pKa Prediction and Acidity Constant Calculations
The acidity of a molecule is quantified by its pKa value. For this compound, both the carboxylic acid and the phenolic hydroxyl group are ionizable. Computational chemistry offers several approaches to predict these pKa values. mrupp.info
A common method involves calculating the Gibbs free energy change for the deprotonation reaction in solution using a thermodynamic cycle. researchgate.net DFT calculations with a suitable functional (such as CAM-B3LYP) and a solvation model (like SMD or COSMO-RS) can yield pKa values with an accuracy often within one pKa unit of experimental values. nih.gov The direct approach, which explicitly models the ionization equation in water, is also widely used for carboxylic acids. nih.gov The predicted pKa for the carboxylic acid group is expected to be in the range typical for aromatic carboxylic acids (around 4-5), while the phenolic hydroxyl group will be less acidic (pKa around 9-10).
Table 3: Predicted pKa Values
| Ionizable Group | Predicted pKa |
|---|---|
| Carboxylic Acid (-COOH) | 4.3 |
Note: Values are illustrative and based on computational models for similar functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
